
Methyl (4-nitrophenoxy)acetate
Overview
Description
Methyl (4-nitrophenoxy)acetate (C₉H₉NO₅) is an aromatic ester derivative featuring a nitro-substituted phenoxy group attached to an acetate moiety. It is synthesized via alkylation of 4-nitrophenol with methyl bromoacetate in the presence of a base, achieving an 86% yield as a white crystalline solid . Key spectral data include:
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 9.2 Hz, 2H), 6.99 (d, J = 9.2 Hz, 2H), 4.76 (s, 2H), 3.84 (s, 3H) .
- Crystal Structure: Molecules form layers parallel to the bc plane via weak C–H···O hydrogen bonds .
The compound serves as a precursor in herbicidal agents and pharmaceutical intermediates, leveraging its nitro group for further functionalization (e.g., reduction to amines) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (4-nitrophenoxy)acetate can be synthesized through the esterification of 4-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfuric acid or microwave-assisted esterification methods can also be employed to improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to yield 4-nitrophenoxyacetic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxyacetates.
Reduction: Methyl (4-aminophenoxy)acetate.
Hydrolysis: 4-Nitrophenoxyacetic acid and methanol.
Scientific Research Applications
Organic Synthesis
Methyl (4-nitrophenoxy)acetate serves as a vital intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution: The nitro group can participate in nucleophilic aromatic substitution, allowing for the introduction of various substituents.
- Reduction: The nitro group can be reduced to an amino group, facilitating further functionalization.
- Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenoxyacetic acid and methanol.
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Sodium methoxide in methanol | Substituted phenoxyacetates |
Reduction | Hydrogen gas with Pd/C catalyst | Methyl (4-aminophenoxy)acetate |
Hydrolysis | Aqueous NaOH or HCl | 4-Nitrophenoxyacetic acid and methanol |
Pharmaceutical Development
In pharmaceutical chemistry, this compound is explored as a precursor for drug synthesis. Its structural features allow for modifications that can enhance biological activity.
Case Study:
Research has indicated that derivatives of this compound exhibit antimicrobial and antioxidant properties, making them potential candidates for therapeutic agents. For instance, compounds derived from this ester have shown efficacy against specific bacterial strains, highlighting its relevance in drug discovery.
Material Science
This compound is also significant in material science, where it is used to create specialty polymers and resins with enhanced properties.
Applications:
- Polymer Production: Acts as a functional monomer in producing coatings and adhesives that require improved thermal stability and durability.
- Advanced Materials Development: Its incorporation into materials has been linked to increased flame resistance and mechanical strength.
Material Type | Application | Benefits |
---|---|---|
Specialty Polymers | Coatings, adhesives | Improved durability and performance |
Advanced Composites | High-performance applications | Enhanced thermal stability |
Analytical Chemistry
This compound is utilized as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances.
Usage:
- Employed in chromatography techniques to improve separation efficiency.
- Used as a standard in spectroscopic analyses to calibrate instruments.
Mechanism of Action
The mechanism of action of methyl (4-nitrophenoxy)acetate involves its reactivity due to the presence of the nitro group and ester functionality. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding acid, which may interact with biological targets .
Comparison with Similar Compounds
2.1 Structural and Functional Group Variations
The following compounds share the 4-nitrophenoxyacetate backbone but differ in substituents or functional groups:
Biological Activity
Methyl (4-nitrophenoxy)acetate (CAS No. 19786-48-2) is an organic compound with significant biological activity due to its structural properties, including a nitro group and an ester functionality. This article provides a detailed examination of its biological effects, mechanisms of action, and applications in scientific research.
This compound has the molecular formula C₉H₉N₁O₅ and a molecular weight of 211.17 g/mol. It can be synthesized through the esterification of 4-nitrophenol with methyl chloroacetate, typically using potassium carbonate as a base in organic solvents like acetone or dimethylformamide (DMF) under reflux conditions .
The biological activity of this compound is largely attributed to its reactivity stemming from the nitro group and ester bond. The nitro group can undergo reduction to form an amino group, which may participate in various biochemical pathways. The ester group is subject to hydrolysis, yielding 4-nitrophenoxyacetic acid and methanol, which can interact with biological targets such as enzymes and receptors .
Key Reactions
- Nucleophilic Substitution : The nitro group can engage in nucleophilic aromatic substitution.
- Reduction : Conversion of the nitro group to an amino group using reducing agents.
- Hydrolysis : Breakdown of the ester bond under acidic or basic conditions.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The compound's ability to disrupt microbial cell membranes may contribute to this effect.
- Antioxidant Properties : The presence of the nitro group allows for redox reactions that can scavenge free radicals, providing potential protective effects against oxidative stress.
- Enzyme Interaction : It serves as a substrate for various enzymes, particularly esterases and lipases, facilitating studies on enzyme kinetics and activity.
Case Studies
- Enzymatic Assays : Research indicates that this compound is effective in enzymatic assays due to its hydrolysis yielding chromogenic products like 4-nitrophenol, which can be quantitatively measured spectrophotometrically.
- Cellular Metabolism : In vitro studies have demonstrated that this compound influences cellular signaling pathways and gene expression by interacting with metabolic enzymes, potentially altering metabolic flux within cells.
- Toxicological Assessments : Animal model studies reveal that dosage significantly affects biological outcomes; low doses exhibit minimal effects while higher doses may induce cellular damage or disrupt physiological functions.
Applications in Scientific Research
This compound finds applications across various fields:
- Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules.
- Medicinal Chemistry : Potential precursor for developing pharmaceutical compounds due to its reactivity.
- Material Science : Utilized in creating polymers and resins with specific properties .
Comparative Analysis
Property/Activity | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C₉H₉N₁O₅ | Varies |
Antimicrobial Activity | Yes | Yes |
Antioxidant Properties | Yes | Yes |
Enzyme Interaction | Significant | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl (4-nitrophenoxy)acetate, and how can reaction efficiency be validated?
- Methodology :
- Alkylation : React p-nitrophenol with methyl bromoacetate in dry acetone using anhydrous K₂CO₃ as a base. Reflux for 8 hours with catalytic KI to enhance reactivity .
- Monitoring : Track reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane mobile phase).
- Validation : Confirm product formation using ¹H NMR (e.g., δ 8.21 ppm for aromatic protons adjacent to nitro group, δ 3.84 ppm for methyl ester) and ¹³C NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Identify functional groups (e.g., ester methyl at ~3.8 ppm, aromatic protons at ~6.9–8.2 ppm) and nitro group positioning .
- X-ray Crystallography : Resolve crystal structure (e.g., torsion angles between nitro and ester groups) using SHELX programs for refinement .
- Elemental Analysis : Validate empirical formula (e.g., C₉H₉NO₅) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across studies (e.g., NMR chemical shift variations)?
- Approach :
- Solvent/Concentration Effects : Compare data acquired in CDCl₃ vs. DMSO-d₆, as solvent polarity alters chemical shifts .
- Dynamic Processes : Investigate rotational barriers (e.g., hindered rotation of nitro group) via variable-temperature NMR .
- Cross-Validation : Use complementary techniques like IR (C=O stretch at ~1740 cm⁻¹) or high-resolution MS to confirm molecular ion peaks .
Q. What strategies optimize catalytic reduction of the nitro group in this compound to its amine derivative?
- Methodology :
- Catalytic System : Use Fe powder with NH₄Cl in ethanol/water (1:1) under reflux. Adjust Fe stoichiometry (e.g., 3:1 Fe:substrate ratio) to minimize side products .
- Kinetic Analysis : Monitor reduction via UV-Vis (λ~400 nm for nitro group disappearance) or HPLC-MS/MS to track intermediate formation .
- Post-Reduction Handling : Isolate amine via ethyl acetate extraction and sodium sulfate drying to prevent oxidation .
Q. How can purity and stability of this compound be rigorously assessed for biological studies?
- Protocols :
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability Testing : Store samples at –20°C in amber vials; assess degradation via LC-MS over 30 days to detect hydrolyzed byproducts (e.g., 4-nitrophenoxyacetic acid) .
- Impurity Profiling : Use GC-MS to identify trace solvents (e.g., residual acetone) from synthesis .
Q. How do computational methods enhance structural analysis of this compound and its derivatives?
- Applications :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) in crystal packing using CrystalExplorer .
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict vibrational frequencies and compare with experimental IR .
- Docking Studies : Model interactions with enzymes (e.g., esterases) to rationalize hydrolysis rates observed in vitro .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for this compound synthesis?
- Troubleshooting :
- Reagent Quality : Ensure anhydrous K₂CO₃ and dry acetone to prevent hydrolysis of methyl bromoacetate .
- Reaction Time : Extend reflux duration (≥10 hours) if TLC indicates incomplete alkylation .
- Workup Efficiency : Optimize hot filtration and solvent evaporation (≤40°C under vacuum) to minimize product loss .
Properties
IUPAC Name |
methyl 2-(4-nitrophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXTAUUUUCLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351448 | |
Record name | methyl (4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-48-2 | |
Record name | methyl (4-nitrophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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